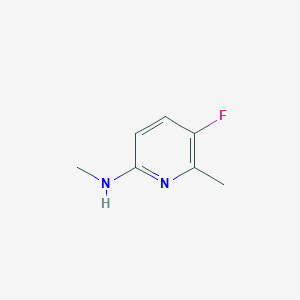

5-Fluoro-N,6-dimethylpyridin-2-amine

Description

Properties

Molecular Formula |

C7H9FN2 |

|---|---|

Molecular Weight |

140.16 g/mol |

IUPAC Name |

5-fluoro-N,6-dimethylpyridin-2-amine |

InChI |

InChI=1S/C7H9FN2/c1-5-6(8)3-4-7(9-2)10-5/h3-4H,1-2H3,(H,9,10) |

InChI Key |

FTXLPZATXABDIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)NC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including 5-Fluoro-N,6-dimethylpyridin-2-amine, often involves nucleophilic substitution reactions. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods: Industrial production of fluorinated pyridines typically employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling hazardous reagents like HF. The use of catalysts and optimized reaction parameters can improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-N,6-dimethylpyridin-2-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Substitution Reactions: The methyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

Chemistry: 5-Fluoro-N,6-dimethylpyridin-2-amine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in developing new materials and catalysts.

Biology and Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents. The introduction of fluorine can enhance the metabolic stability and bioavailability of drug candidates. This compound may be investigated for its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

Industry: In the agrochemical industry, fluorinated pyridines are used to develop new pesticides and herbicides with improved efficacy and environmental profiles. The compound’s stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-N,6-dimethylpyridin-2-amine depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with molecular targets, such as enzymes or receptors. The electron-withdrawing nature of fluorine can enhance binding affinity and selectivity, leading to improved therapeutic effects. The compound may also participate in various biochemical pathways, modulating cellular processes and signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyridin-2-amines

5-Fluoro-N-methylpyridin-2-amine

- Molecular Formula : C₆H₇FN₂

- Molecular Weight : 126.13 g/mol

- Key Differences : Lacks the methyl group at position 6 and has only one methyl group on the amine.

5-Bromo-N,6-dimethylpyridin-2-amine

- Molecular Formula : C₇H₁₀BrN₂

- Molecular Weight : 215.08 g/mol

- Key Differences : Bromine replaces fluorine at position 5.

- Impact : Bromine’s larger atomic radius and lower electronegativity increase lipophilicity, which may enhance membrane permeability but reduce metabolic stability compared to the fluoro analog .

3-Bromo-5,6-dimethylpyridin-2-amine

- Molecular Formula : C₇H₉BrN₂

- Molecular Weight : 201.07 g/mol

- Key Differences : Bromine at position 3 instead of 5.

6-(Difluoromethyl)-5-fluoropyridin-2-amine

- Molecular Formula : C₆H₅F₃N₂

- Molecular Weight : 162.11 g/mol

- Key Differences : Difluoromethyl group at position 6 and fluorine at position 5.

- Impact : Increased electronegativity and metabolic stability due to fluorine substitution, but steric hindrance from the difluoromethyl group may reduce target engagement .

Methyl-Substituted Pyridin-2-amines

5-Ethoxy-6-methylpyridin-2-amine

- Molecular Formula : C₈H₁₂N₂O

- Molecular Weight : 152.20 g/mol

- Key Differences : Ethoxy group replaces fluorine at position 5.

- Impact : Enhanced electron-donating properties from the ethoxy group may alter reactivity in nucleophilic substitution reactions compared to the electron-withdrawing fluorine .

Heterocyclic Variations

5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine

- Molecular Formula : C₆H₇ClF₂N₄

- Molecular Weight : 208.60 g/mol

- Key Differences : Pyrazine ring (two nitrogen atoms) instead of pyridine.

Data Table: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Properties |

|---|---|---|---|---|

| 5-Fluoro-N,6-dimethylpyridin-2-amine | C₇H₁₀FN₂ | 154.17 | F (5), CH₃ (6), N(CH₃)₂ (2) | Moderate lipophilicity, metabolic stability |

| 5-Bromo-N,6-dimethylpyridin-2-amine | C₇H₁₀BrN₂ | 215.08 | Br (5), CH₃ (6), N(CH₃)₂ (2) | High lipophilicity, lower metabolic stability |

| 5-Fluoro-N-methylpyridin-2-amine | C₆H₇FN₂ | 126.13 | F (5), NHCH₃ (2) | Higher solubility, reduced steric bulk |

| 6-(Difluoromethyl)-5-fluoropyridin-2-amine | C₆H₅F₃N₂ | 162.11 | F (5), CF₂H (6) | High electronegativity, steric hindrance |

Research Findings and Implications

- However, brominated derivatives may exhibit stronger hydrophobic interactions in biological targets .

- Substituent Position : The position of halogens (e.g., 3 vs. 5) significantly alters electronic distribution. For example, 3-bromo substitution disrupts conjugation differently than 5-fluoro, impacting ligand-receptor interactions .

- Methyl vs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Fluoro-N,6-dimethylpyridin-2-amine, and what factors influence regioselectivity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of fluorinated pyridine precursors. For example, substituting pentafluoropyridine with sodium azide followed by methyl group introduction (e.g., using methyl iodide) is a viable route . Regioselectivity is influenced by the electronic effects of substituents (e.g., fluorine's electron-withdrawing nature directs nucleophilic attack to specific positions) and reaction conditions (temperature, solvent polarity). Evidence from regioselective 2-aminopyridine syntheses suggests that pyridine N-oxides can act as intermediates, with trifluoroacetic anhydride (TFAA) enhancing reactivity at the 2-position .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming substituent positions. Fluorine atoms induce deshielding in adjacent protons, while methyl groups appear as singlets (e.g., δ ~2.5 ppm for N-methyl) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., expected [M+H]+ peak for CHFN: 156.1 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in related pyrimidine derivatives where intramolecular hydrogen bonds (N–H⋯N) stabilize the structure .

Q. How can researchers address low yields during the methylation step in synthesizing this compound?

- Methodological Answer : Low yields may stem from incomplete methylation or side reactions. Optimize by:

- Using excess methyl iodide in a polar aprotic solvent (e.g., DMF) under inert atmosphere.

- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

- Monitoring reaction progress via TLC or LCMS to terminate the reaction at peak product formation .

Advanced Research Questions

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

- Methodological Answer : Fluorine's electronegativity enhances metabolic stability and bioavailability, while methyl groups increase lipophilicity. To evaluate activity:

- Synthesize analogs with varying substituents (e.g., replacing fluorine with chlorine or altering methyl positions).

- Test in vitro binding assays or enzyme inhibition studies (e.g., methionine aminopeptidase-1 inhibition, as seen in pyrimidine analogs) .

- Use computational tools (e.g., molecular docking) to correlate substituent effects with target interactions .

Q. What strategies resolve contradictions in crystallographic data vs. computational predictions for this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., crystal packing forces vs. gas-phase calculations). Address by:

- Re-examining crystallization conditions (solvent, temperature) to obtain high-quality single crystals.

- Performing DFT calculations with implicit solvent models to approximate solid-state environments .

- Validating hydrogen-bonding patterns via IR spectroscopy or variable-temperature NMR .

Q. How can reaction conditions be optimized to suppress byproducts during LiAlH4-mediated reductions in derivative synthesis?

- Methodological Answer : LiAlH4 is highly reactive and may over-reduce sensitive groups. Mitigate by:

- Using controlled stoichiometry (e.g., 1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C.

- Quenching with wet ether instead of water to minimize exothermic side reactions.

- Employing alternative reductants (e.g., NaBH4/CeCl3 for selective reductions) .

Data Analysis & Experimental Design

Q. How should researchers design a study to compare the stability of this compound under acidic vs. basic conditions?

- Methodological Answer :

- Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C.

- Monitor degradation via HPLC at timed intervals.

- Identify degradation products using HRMS and NMR. Fluorine’s inductive effect may enhance stability in acidic conditions, while basic conditions could hydrolyze the amine .

Q. What analytical workflows are recommended for resolving isomeric impurities in this compound batches?

- Methodological Answer :

- Chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.

- Dynamic NMR : Detect diastereomers via F NMR splitting patterns.

- X-ray Powder Diffraction (XRPD) : Differentiate polymorphic forms, as seen in pyrimidine analogs with distinct crystal packing .

Contradictory Data & Troubleshooting

Q. How to reconcile conflicting reports on the reactivity of the 2-amino group in fluorinated pyridines?

- Methodological Answer : Contradictions may arise from solvent or catalyst effects. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.